Benzo(a)pyrene-3,9-diol
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Overview
Description
Benzo(a)pyrene-3,9-diol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene, which involves several enzymatic steps. This compound is of significant interest due to its role in the formation of DNA adducts, which can lead to mutations and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo(a)pyrene-3,9-diol typically involves the oxidation of benzo(a)pyrene. This process is catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. The initial step involves the formation of benzo(a)pyrene-7,8-epoxide, which is then hydrolyzed by epoxide hydrolase to form benzo(a)pyrene-7,8-diol. Further oxidation leads to the formation of this compound .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic pathways .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyrene-3,9-diol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other reactive intermediates.
Reduction: Reduction reactions can convert the diol back to its parent hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Catalyzed by cytochrome P450 enzymes and requires molecular oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions
Major Products
Oxidation: Formation of quinones and other reactive oxygen species.
Reduction: Regeneration of benzo(a)pyrene.
Substitution: Formation of various substituted benzo(a)pyrene derivatives
Scientific Research Applications
Benzo(a)pyrene-3,9-diol is extensively studied in scientific research due to its role in carcinogenesis. Its applications include:
Chemistry: Used as a model compound to study the metabolism of PAHs and their interactions with DNA.
Biology: Investigated for its effects on cellular processes, including DNA repair and apoptosis.
Medicine: Studied for its role in cancer development and potential as a biomarker for exposure to carcinogenic PAHs.
Industry: Used in environmental monitoring to assess the presence and impact of PAHs in various settings .
Mechanism of Action
Benzo(a)pyrene-3,9-diol exerts its effects through the formation of DNA adducts. The compound intercalates into the DNA helix, and its reactive epoxide group forms covalent bonds with nucleophilic sites on the DNA, primarily guanine bases. This leads to the formation of bulky DNA adducts, which can cause mutations during DNA replication. The primary molecular targets are the cytochrome P450 enzymes and the DNA itself .
Comparison with Similar Compounds
Benzo(a)pyrene-3,9-diol is similar to other PAH derivatives, such as:
Benzo(a)pyrene-7,8-diol: Another metabolite of benzo(a)pyrene with similar carcinogenic properties.
Benzo(e)pyrene: A less common isomer of benzo(a)pyrene with different metabolic pathways.
Chrysene: Another PAH with similar structure but different biological effects.
The uniqueness of this compound lies in its specific metabolic pathway and its potent ability to form DNA adducts, making it a critical compound in the study of PAH-induced carcinogenesis .
Properties
CAS No. |
75050-75-8 |
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Molecular Formula |
C20H12O2 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
benzo[a]pyrene-3,9-diol |
InChI |
InChI=1S/C20H12O2/c21-14-5-1-12-9-13-3-7-16-18(22)8-4-11-2-6-15(17(12)10-14)20(13)19(11)16/h1-10,21-22H |
InChI Key |
UIOQBEXPACHYJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C=C(C=CC3=CC4=C2C5=C1C=CC(=C5C=C4)O)O |
Origin of Product |
United States |
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